Valeryl salicylate

Cyclooxygenase (COX) Enzyme Inhibition Inflammation

Valeryl salicylate (CAS 64206-54-8), also known as 2-valeryloxybenzoic acid or valerylsalicylic acid, is a synthetic valerate ester derivative of salicylic acid. It is a white to off-white crystalline solid (mp 86-87°C).

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 64206-54-8
Cat. No. B1662393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeryl salicylate
CAS64206-54-8
Synonyms2-[(1-oxopentyl)oxy]-benzoic acid
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
InChIKeyWJHZBTMHUNVIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Valeryl salicylate (CAS 64206-54-8) Procurement Guide: Key Attributes and Scientific Selection Criteria


Valeryl salicylate (CAS 64206-54-8), also known as 2-valeryloxybenzoic acid or valerylsalicylic acid, is a synthetic valerate ester derivative of salicylic acid. It is a white to off-white crystalline solid (mp 86-87°C) . As an irreversible, time-dependent inhibitor of cyclooxygenase-1 (COX-1), it displays high selectivity for COX-1 over COX-2 [1]. The compound is used exclusively as a research reagent for probing COX-1-mediated pathways and is not intended for human therapeutic or diagnostic use .

Why Valeryl salicylate (CAS 64206-54-8) Cannot Be Simply Substituted with Other Salicylates or COX-1 Inhibitors


Substituting Valeryl salicylate with generic salicylates (e.g., acetylsalicylic acid, methyl salicylate) or other COX-1 inhibitors (e.g., indomethacin, ketorolac) is not scientifically valid for precise experimental applications. The compound's distinct valerate ester moiety confers unique physicochemical and pharmacological properties that are not replicated by its analogs [1]. Key differentiators include: (1) Unparalleled COX-1 vs. COX-2 selectivity, a feature absent in most commercially available NSAIDs; (2) A defined and relatively slow time-dependent irreversible inhibition mechanism, which differs from the rapid, covalent acetylation by aspirin or the fast, reversible binding of many other NSAIDs; (3) A specific molecular weight (222.24) and calculated LogP (~2.78) that dictate its solubility, permeability, and cellular behavior, which are distinct from other salicylates . Using an alternative inhibitor without these precise characteristics can lead to off-target effects, misinterpretation of results, and experimental irreproducibility in studies focused on COX-1-specific biology .

Quantitative Differential Evidence for Valeryl salicylate (CAS 64206-54-8)


Superior COX-1 Selectivity vs. COX-2 Compared to Aspirin, Indomethacin, and Ketorolac

Valeryl salicylate exhibits extreme selectivity for the COX-1 isoform over COX-2. In ovine enzyme assays, its IC50 for COX-1 is 0.8 µM, while the IC50 for COX-2 is 15 mM, yielding a selectivity ratio of 18,750:1 [1]. This contrasts starkly with commonly used NSAIDs: aspirin (acetylsalicylic acid) is non-selective, with IC50 values of 5 µg/mL for COX-1 and 210 µg/mL for COX-2 (ratio ~42:1) [2]; indomethacin is also non-selective, with a reported selectivity ratio of ~12:1 [3]; and ketorolac shows only a 6- to 13-fold preference for COX-1 depending on the species . The near-exclusive targeting of COX-1 by Valeryl salicylate is a quantifiable and significant differentiator.

Cyclooxygenase (COX) Enzyme Inhibition Inflammation Platelet Biology Selectivity Profile

Rapid Irreversible Inactivation of Human COX-1 Compared to Slower Kinetics for the Ovine Enzyme

Valeryl salicylate demonstrates species-dependent kinetics for the irreversible inactivation of COX-1, with a significantly faster rate for the human isoform. The half-life (t1/2) for inactivation of human recombinant COX-1 in the presence of 500 µM Valeryl salicylate is 12 minutes [1]. In contrast, the t1/2 for inactivation of ovine COX-1 under identical conditions is 45 minutes [2]. This 3.75-fold difference in inactivation kinetics is a critical, quantifiable parameter for experimental design, particularly when using human cell lines or enzyme preparations.

Enzyme Kinetics COX-1 Irreversible Inhibition Time-dependent Inhibition Species Differences

Quantifiable In Vivo Anti-Inflammatory Efficacy in a Dose-Response Model

Valeryl salicylate demonstrates quantifiable and dose-dependent in vivo efficacy in standard preclinical models of acute inflammation. In the carrageenan-induced paw edema model in mice, intraperitoneal administration of 3, 10, and 30 mg/kg resulted in significant edema inhibition of 43.3%, 53.3%, and 66.6%, respectively . In the arachidonic acid-induced ear edema model, topical application at doses of 1.5, 4.5, 15, and 45 µg per ear yielded inhibition rates of 28%, 36%, 40%, and 58%, respectively . These dose-response relationships provide a validated benchmark for researchers seeking a reference COX-1-selective inhibitor with demonstrated in vivo activity.

In Vivo Pharmacology Anti-inflammatory Edema Model COX-1 Dose-Response

High-Impact Research Scenarios for Valeryl salicylate (CAS 64206-54-8)


Dissecting COX-1-Specific Roles in Platelet Activation and Thrombosis

Utilize Valeryl salicylate as the primary tool compound to irreversibly inhibit COX-1 in human platelet studies. Its 12-minute half-life for inactivation of human COX-1 [1] ensures complete enzyme suppression during acute ex vivo experiments. The extreme selectivity for COX-1 over COX-2 (18,750:1) minimizes confounding effects from COX-2-derived prostanoids, enabling precise investigation of COX-1-specific contributions to thromboxane A2 generation, platelet aggregation, and vascular biology.

Validating In Vivo Models of COX-1-Mediated Inflammation

Employ Valeryl salicylate as a validated positive control in murine models of acute inflammation, such as carrageenan-induced paw edema or arachidonic acid-induced ear edema. Established dose-response data (43-67% inhibition at 3-30 mg/kg i.p. ) provides a reliable benchmark for comparing the efficacy of novel anti-inflammatory compounds. Its in vivo activity profile allows researchers to differentiate COX-1-dependent inflammatory pathways from those mediated by COX-2 or other mechanisms.

Profiling COX-1 Inactivation Kinetics in Comparative Species Pharmacology

Use Valeryl salicylate to investigate species-specific differences in COX-1 enzyme kinetics and inhibitor susceptibility. The compound's differential inactivation half-lives (12 min for human vs. 45 min for ovine [REFS-1, REFS-4]) make it a valuable probe for comparative enzymology studies. This is particularly relevant for preclinical drug development where extrapolating findings from animal models to human biology requires a precise understanding of target engagement dynamics.

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